molecular formula C23H27ClN4O3 B2995364 (2,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1190000-24-8

(2,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2995364
CAS No.: 1190000-24-8
M. Wt: 442.94
InChI Key: LMXHTFVAQFFNTR-UHFFFAOYSA-N
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Description

(2,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, an imidazole ring, and a dimethoxyphenyl group. The hydrochloride form enhances its solubility in water, making it more suitable for biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the imidazole intermediate.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a Friedel-Crafts acylation reaction, using a dimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.

    Use of Continuous Flow Reactors: To enhance reaction efficiency and scalability.

    Purification Techniques: Including crystallization, filtration, and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or imidazole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-dimethoxyphenyl)(4-(1H-imidazol-2-yl)piperazin-1-yl)methanone
  • (2,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanol

Uniqueness

  • Structural Differences : The presence of the p-tolyl group and the hydrochloride form distinguishes it from similar compounds.
  • Biological Activity : These structural differences can lead to variations in biological activity, making it unique in its potential applications and effects.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3.ClH/c1-17-4-6-18(7-5-17)27-11-10-24-23(27)26-14-12-25(13-15-26)22(28)20-9-8-19(29-2)16-21(20)30-3;/h4-11,16H,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXHTFVAQFFNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=C(C=C(C=C4)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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